2'-n-Butoxy-2,2,2-trifluoroacetophenone
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Overview
Description
2’-n-Butoxy-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of trifluoroacetophenones It is characterized by the presence of a trifluoromethyl group attached to the acetophenone core, along with a butoxy substituent at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-n-Butoxy-2,2,2-trifluoroacetophenone can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2’-n-Butoxy-2,2,2-trifluoroacetophenone often involves the optimization of the above synthetic routes to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2’-n-Butoxy-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted trifluoroacetophenones.
Scientific Research Applications
2’-n-Butoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism by which 2’-n-Butoxy-2,2,2-trifluoroacetophenone exerts its effects involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
2’-n-Butoxy-2,2,2-trifluoroacetophenone can be compared with other trifluoroacetophenones to highlight its uniqueness:
2,2,2-Trifluoroacetophenone: Lacks the butoxy substituent, making it less hydrophobic and potentially less bioactive.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom, which can significantly alter its reactivity and applications.
2,2,2-Trifluoro-3’-trifluoromethylacetophenone: Has an additional trifluoromethyl group, increasing its electron-withdrawing effects and altering its chemical behavior.
By understanding the properties and applications of 2’-n-Butoxy-2,2,2-trifluoroacetophenone, researchers can better utilize this compound in various scientific endeavors.
Properties
IUPAC Name |
1-(2-butoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-3-8-17-10-7-5-4-6-9(10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCZYZCDONDTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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